Citarinostat HDAC6 Potency and Isoform Selectivity Profile Compared to Ricolinostat
Citarinostat demonstrates approximately 2-fold higher biochemical potency against HDAC6 compared to its structural analog ricolinostat (ACY-1215), with IC50 values of 2.6 nM versus 5 nM respectively . Both compounds exhibit similar selectivity profiles against Class I HDACs (13-18 fold for citarinostat vs >10-fold for ricolinostat) . However, citarinostat displays a distinctive potency gradient against Class I isoforms: IC50 values of 35 nM (HDAC1), 45 nM (HDAC2), and 46 nM (HDAC3) compared to ricolinostat's 58 nM, 48 nM, and 51 nM respectively . This differential Class I HDAC inhibitory profile may influence off-target cellular effects at higher concentrations.
| Evidence Dimension | HDAC6 inhibitory potency (IC50) and Class I HDAC selectivity |
|---|---|
| Target Compound Data | HDAC6 IC50 = 2.6 nM; HDAC1 IC50 = 35 nM; HDAC2 IC50 = 45 nM; HDAC3 IC50 = 46 nM; HDAC8 IC50 = 137 nM; 13-18 fold selectivity over HDAC1-3 |
| Comparator Or Baseline | Ricolinostat: HDAC6 IC50 = 5 nM; HDAC1 IC50 = 58 nM; HDAC2 IC50 = 48 nM; HDAC3 IC50 = 51 nM; >10-fold selectivity over HDAC1-3 |
| Quantified Difference | HDAC6 potency: 1.9-fold higher (2.6 nM vs 5 nM); HDAC1: 1.7-fold higher potency (35 nM vs 58 nM); HDAC2: similar (45 nM vs 48 nM); HDAC3: similar (46 nM vs 51 nM) |
| Conditions | Cell-free recombinant enzyme assays using fluorometric or comparable biochemical methods |
Why This Matters
Higher HDAC6 potency may permit lower dosing to achieve equivalent target engagement, potentially reducing off-target Class I HDAC effects at therapeutic exposures.
